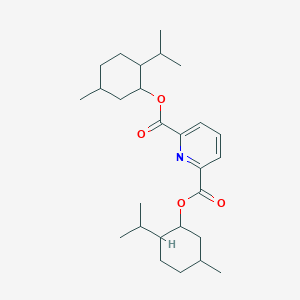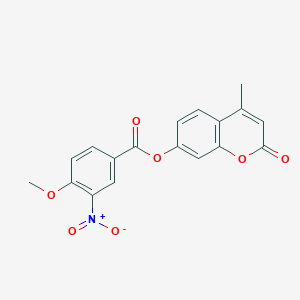![molecular formula C28H42N4O6 B420895 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B420895.png)
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structural properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid derivatives with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods ensure high purity and yield, making the compound suitable for various applications .
化学反应分析
Types of Reactions
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability and longevity of materials.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. This property is particularly useful in polymer chemistry, where it helps maintain the integrity of materials under various conditions .
相似化合物的比较
Similar Compounds
Some compounds similar to 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid include:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethyl-4-piperidinol
- Poly[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-hexamethylene[(2,2,6,6-tetramethyl-4-piperidyl)imino]
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique stabilizing properties. This makes it particularly effective in applications requiring high stability and resistance to degradation .
属性
分子式 |
C28H42N4O6 |
|---|---|
分子量 |
530.7g/mol |
IUPAC 名称 |
4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H42N4O6/c1-25(2)11-15(12-26(3,4)31-25)29-21(33)17-9-18(20(24(37)38)10-19(17)23(35)36)22(34)30-16-13-27(5,6)32-28(7,8)14-16/h9-10,15-16,31-32H,11-14H2,1-8H3,(H,29,33)(H,30,34)(H,35,36)(H,37,38) |
InChI 键 |
QQBNBHKOVNNBCV-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3CC(NC(C3)(C)C)(C)C)C |
规范 SMILES |
CC1(CC(CC([NH2+]1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)[O-])C(=O)[O-])C(=O)NC3CC([NH2+]C(C3)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,14-Dinitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)acetamide](/img/structure/B420812.png)
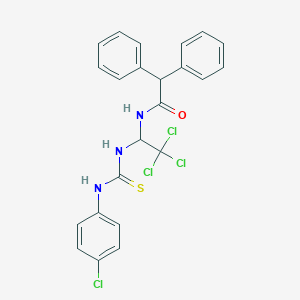
![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)
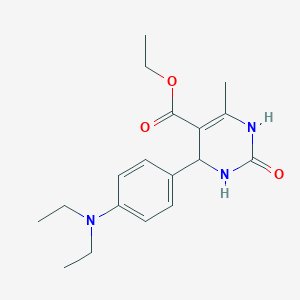
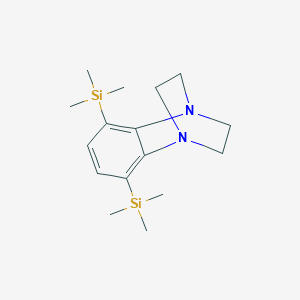
![2-({[4-(1-Adamantyl)-2-bromophenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B420820.png)
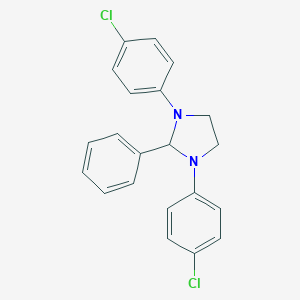
![2-Methoxyphenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420824.png)
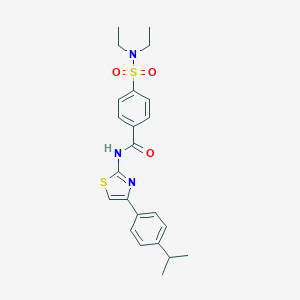
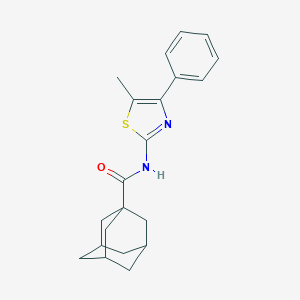
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B420827.png)
![3-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}acrylic acid](/img/structure/B420833.png)
